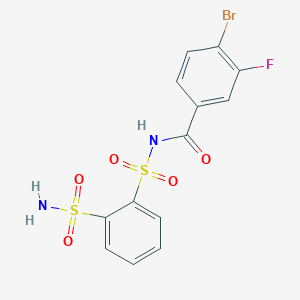
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the bromination and fluorination of a benzamide derivative, followed by the introduction of the sulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and rigorous quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may produce various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and sulfonyl groups allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-2-fluoro-N-methylbenzamide
- 3-bromo-4-fluoro-N-isopropylbenzamide
- Benzamide, N-(4-fluorophenyl)-3-bromo-
Uniqueness
4-bromo-3-fluoro-N-(2-sulfamoylphenylsulfonyl)benzamide is unique due to its specific combination of bromine, fluorine, and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C13H10BrFN2O5S2 |
|---|---|
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
4-bromo-3-fluoro-N-(2-sulfamoylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H10BrFN2O5S2/c14-9-6-5-8(7-10(9)15)13(18)17-24(21,22)12-4-2-1-3-11(12)23(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
InChI-Schlüssel |
YLCRQPZBBCEPOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


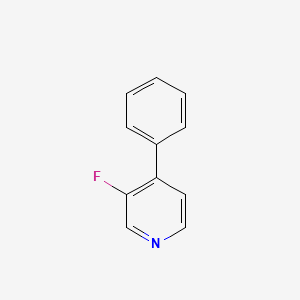
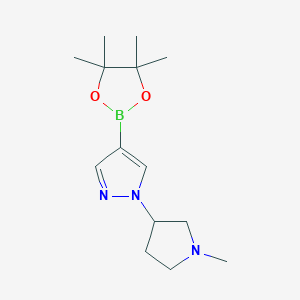
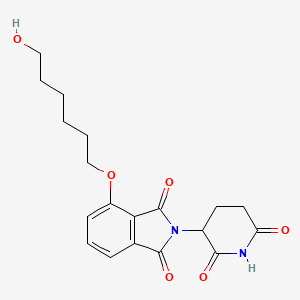
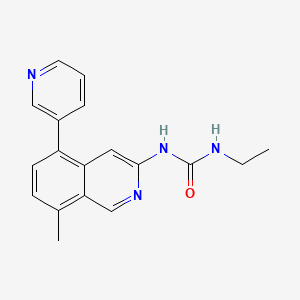
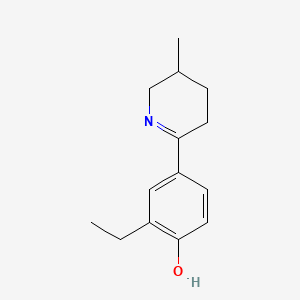
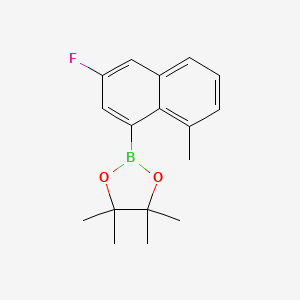
![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)
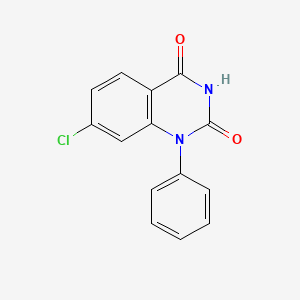
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)
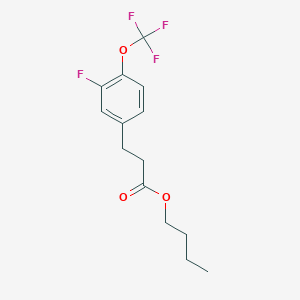
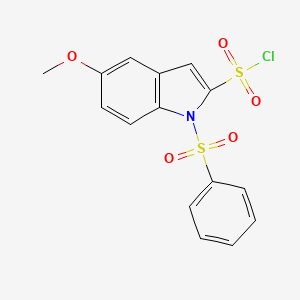
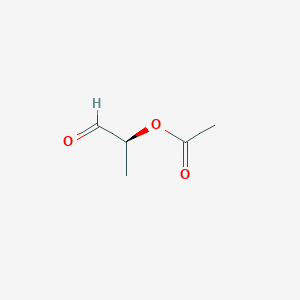
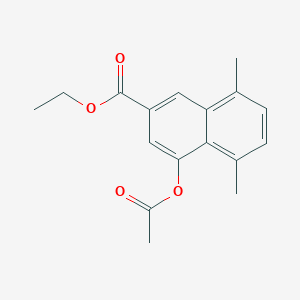
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
